molecular formula C21H24BrN5O2 B10757526 (2S)-1-{4-[(4-Anilino-5-bromopyrimidin-2-YL)amino]phenoxy}-3-(dimethylamino)propan-2-OL

(2S)-1-{4-[(4-Anilino-5-bromopyrimidin-2-YL)amino]phenoxy}-3-(dimethylamino)propan-2-OL

Cat. No.: B10757526
M. Wt: 458.4 g/mol
InChI Key: MEIJADBULOETOV-KRWDZBQOSA-N
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Description

(2S)-1-{4-[(4-Anilino-5-bromo-2-pyrimidinyl)amino]phenoxy}-3-(dimethylamino)-2-propanol is a small molecule belonging to the class of organic compounds known as phenol ethers. These compounds contain an ether group substituted with a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-{4-[(4-Anilino-5-bromo-2-pyrimidinyl)amino]phenoxy}-3-(dimethylamino)-2-propanol typically involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

(2S)-1-{4-[(4-Anilino-5-bromo-2-pyrimidinyl)amino]phenoxy}-3-(dimethylamino)-2-propanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S)-1-{4-[(4-Anilino-5-bromo-2-pyrimidinyl)amino]phenoxy}-3-(dimethylamino)-2-propanol has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-1-{4-[(4-Anilino-5-bromo-2-pyrimidinyl)amino]phenoxy}-3-(dimethylamino)-2-propanol involves its interaction with specific molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can potentially interfere with cell proliferation and induce cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S)-1-{4-[(4-Anilino-5-bromo-2-pyrimidinyl)amino]phenoxy}-3-(dimethylamino)-2-propanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom in the pyrimidine ring and the dimethylamino group in the propanol moiety contribute to its unique reactivity and potential therapeutic applications .

Properties

Molecular Formula

C21H24BrN5O2

Molecular Weight

458.4 g/mol

IUPAC Name

(2S)-1-[4-[(4-anilino-5-bromopyrimidin-2-yl)amino]phenoxy]-3-(dimethylamino)propan-2-ol

InChI

InChI=1S/C21H24BrN5O2/c1-27(2)13-17(28)14-29-18-10-8-16(9-11-18)25-21-23-12-19(22)20(26-21)24-15-6-4-3-5-7-15/h3-12,17,28H,13-14H2,1-2H3,(H2,23,24,25,26)/t17-/m0/s1

InChI Key

MEIJADBULOETOV-KRWDZBQOSA-N

Isomeric SMILES

CN(C)C[C@@H](COC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC=CC=C3)Br)O

Canonical SMILES

CN(C)CC(COC1=CC=C(C=C1)NC2=NC=C(C(=N2)NC3=CC=CC=C3)Br)O

Origin of Product

United States

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